2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure. The compound bears the Chemical Abstracts Service registry number 1249109-09-8 and possesses the molecular formula C₁₁H₁₃NO₄, indicating a relatively complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is established at 223.23 grams per mole, reflecting the substantial mass contribution from the multiple functional groups present within the structure.
The IUPAC name reveals the hierarchical organization of the molecule, with the core phenylacetic acid framework serving as the primary structural backbone. The substitution pattern indicates the presence of a methylcarbamoyl group attached through a methoxy linkage at the meta position of the benzene ring relative to the acetic acid substituent. This nomenclature system effectively communicates the spatial arrangement of functional groups, enabling precise identification and synthesis planning for researchers working with this compound.
The InChI (International Chemical Identifier) representation provides an additional layer of structural specification: InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15). This standardized encoding system captures the complete connectivity information, including stereochemical details and hydrogen positioning, making it invaluable for computational chemistry applications and database searches. The corresponding InChI Key, ROCDRGXGZRQCGW-UHFFFAOYSA-N, serves as a condensed identifier that facilitates rapid compound identification across chemical databases.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.23 g/mol | |
| CAS Registry Number | 1249109-09-8 | |
| MDL Number | MFCD14658992 | |
| InChI Key | ROCDRGXGZRQCGW-UHFFFAOYSA-N |
Conformational Landscape Studies via Rotational Spectroscopy
The conformational analysis of substituted phenylacetic acid derivatives through rotational spectroscopy has emerged as a powerful technique for understanding molecular flexibility and preferred geometric arrangements. Research on structurally related compounds, particularly alpha-methoxy phenylacetic acid, demonstrates the complexity of conformational landscapes in molecules containing similar functional group combinations. The rotational spectroscopy study revealed five distinct conformers out of six calculated low-energy forms, indicating substantial conformational diversity driven by intramolecular interactions and steric considerations.
The application of chirped-pulse Fourier transform microwave spectroscopy in the 2-8 gigahertz range provides exceptional resolution for identifying individual conformers and characterizing their structural parameters. For 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid, the presence of multiple rotatable bonds creates numerous potential conformational states. The methylcarbamoyl group attached through the methoxy linker introduces additional degrees of freedom, as the methyl group can undergo internal rotation, creating splitting patterns observable in the rotational spectrum.
The conformational preferences are governed by a delicate balance of non-covalent interactions, including hydrogen bonding opportunities between the carboxylic acid group and various acceptor sites within the molecule. The methoxy oxygen atom serves as a potential hydrogen bond acceptor, while the amide functionality provides both donor and acceptor capabilities through the nitrogen-hydrogen bond and carbonyl oxygen, respectively. These interactions stabilize specific conformational arrangements while destabilizing others, creating an energy landscape that determines the relative populations of different conformers under thermal equilibrium conditions.
Quantum chemical calculations complement experimental rotational spectroscopy by predicting low-energy conformations and providing insight into the energetic factors governing conformational preferences. The accuracy of these computational predictions serves as a benchmark for theoretical methods, with experimental validation through isotopologue assignments enabling precise structure determination for the most stable conformer.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonding represents a critical structural feature that significantly influences the conformational preferences and chemical properties of 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid. The analysis of hydrogen bonding patterns in carboxylic acid-containing molecules reveals the fundamental importance of these interactions in determining molecular structure and reactivity. The compound possesses multiple hydrogen bonding sites, including the carboxylic acid group, the amide functionality, and the methoxy oxygen atom, creating opportunities for complex intramolecular hydrogen bonding networks.
The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl hydrogen and an acceptor through both the hydroxyl and carbonyl oxygen atoms. Research on related compounds demonstrates that intramolecular hydrogen bonds involving carboxylic acid groups typically exhibit characteristics of four-electron three-center interactions, where the hydrogen atom simultaneously interacts with multiple acceptor sites. The distance dependence of these interactions plays a crucial role in determining their strength, with shorter hydrogen-acceptor distances generally correlating with stronger hydrogen bonds.
The hybridization state of the oxygen atoms involved in hydrogen bonding significantly affects the interaction strength and geometry. In 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid, the carbonyl oxygen of the carboxylic acid group typically exhibits sp² hybridization, while the methoxy oxygen maintains sp³ hybridization. These different hybridization states create distinct geometric requirements for optimal hydrogen bonding, influencing the preferred conformational arrangements of the molecule.
The methylcarbamoyl group introduces additional complexity through its amide functionality, which can participate in hydrogen bonding through both the nitrogen-hydrogen bond as a donor and the carbonyl oxygen as an acceptor. The planar geometry of the amide group constrains the possible orientations for hydrogen bonding, creating specific geometric requirements that must be satisfied for optimal interaction. The methyl substituent on the nitrogen atom provides steric bulk that can influence the accessibility of the hydrogen bonding sites and affect the overall hydrogen bonding network.
Quantum chemical analysis using techniques such as Quantum Theory of Atoms in Molecules provides quantitative measures of hydrogen bond strength through the examination of bond orders and kinetic bond orders. These computational approaches reveal that hydrogen bond strength correlates not only with interatomic distances but also with the hybridization characteristics of the participating atoms, providing a detailed understanding of the factors governing intramolecular hydrogen bonding in complex organic molecules.
Tautomeric Forms and Stereoelectronic Effects
The tautomeric behavior of 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid involves potential equilibria between different structural forms, particularly focusing on the carboxylic acid and amide functionalities present within the molecule. Tautomerism in carboxylic acid derivatives typically involves proton transfer processes that can significantly alter the electronic distribution and chemical properties of the compound. The presence of multiple functional groups capable of participating in tautomeric equilibria creates a complex landscape of potential structural forms.
The carboxylic acid group can potentially undergo enol-keto tautomerism, although this process is generally less favorable for simple carboxylic acids compared to compounds with adjacent electron-withdrawing groups or extensive conjugation systems. The methylene bridge connecting the aromatic ring to the carboxylic acid group represents a potential site for enolization, where the acidic hydrogen atoms adjacent to the carbonyl group can be abstracted to form an enolate intermediate that subsequently tautomerizes to the enol form.
Stereoelectronic effects play a fundamental role in determining the relative stability of different tautomeric forms and conformational arrangements. These effects arise from stabilizing donor-acceptor interactions between filled orbitals and empty antibonding orbitals, with the geometric arrangement of these orbitals being crucial for effective interaction. In 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid, the aromatic ring system provides an extended π-electron framework that can participate in stereoelectronic interactions with adjacent functional groups.
The methoxy group attached to the aromatic ring contributes electron density through resonance donation, creating a stabilizing interaction that affects the overall electronic structure of the molecule. This electron donation can influence the tautomeric equilibria by stabilizing certain forms over others through enhanced delocalization. The carbonyl groups present in both the carboxylic acid and amide functionalities serve as electron-withdrawing groups that can participate in stereoelectronic interactions through their π* antibonding orbitals.
The geometric requirements for optimal stereoelectronic interactions favor specific conformational arrangements where donor and acceptor orbitals achieve favorable overlap. Antiperiplanar orientations are particularly favorable for σ-π* interactions, where filled σ-bonding orbitals interact with empty π* antibonding orbitals of adjacent multiple bonds. These considerations help explain the conformational preferences observed in experimental studies and provide insight into the factors governing the relative stability of different tautomeric forms.
| Tautomeric Process | Energy Consideration | Stereoelectronic Factor |
|---|---|---|
| Enol-Keto Equilibrium | Generally favors keto form | π-π* conjugation in enol form |
| Amide Resonance | Stabilizes planar geometry | n-π* delocalization |
| Aromatic Substitution | Affects electron density | σ-π* hyperconjugation |
The interplay between tautomeric equilibria and stereoelectronic effects creates a complex energy landscape that determines the preferred structural forms of 2-{3-[(methylcarbamoyl)methoxy]phenyl}acetic acid under various conditions. Understanding these relationships provides valuable insight into the chemical behavior and potential reactivity patterns of this structurally complex organic compound.
Properties
IUPAC Name |
2-[3-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDRGXGZRQCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid generally involves two key stages:
- Preparation of the methoxyphenylacetic acid core , often via functionalization of methoxy-substituted aromatic precursors.
- Introduction of the methylcarbamoyl group via carbamoylation reactions on phenolic hydroxyl groups.
Preparation of Methoxyphenylacetic Acid Core
Several methods exist for synthesizing methoxyphenylacetic acid, which serves as the backbone for the target compound:
| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-step synthesis from methyl phenoxide | Methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, glacial acetic acid | Stirring at 50–100 °C for 2–12 hours; filtration and purification | Simple operation, short reaction time, high efficiency, mild conditions, cost-effective for industrial scale | Requires handling of iodine and red phosphorus |
| Hydrolysis of methoxybenzyl cyanide | Methoxybenzyl cyanide, concentrated sulfuric acid (30–70%), activated carbon | Reflux at 90–150 °C; neutralization and decolorization; acidification to precipitate product | Stable process, high yield, low cost, suitable for industrial production | Use of concentrated sulfuric acid requires safety precautions |
| Other reported methods | Cyanide process, methyl phenyl ketone rearrangement, oxo synthesis | Varies; often involves toxic reagents like sodium cyanide or hydrogen sulfide | Established routes | Toxicity and safety concerns limit industrial application |
Introduction of the Methylcarbamoyl Group
The methylcarbamoyl moiety is typically introduced via carbamoylation of the phenolic hydroxyl group on the methoxyphenylacetic acid derivative or its precursors.
Key preparation steps from patent EP1856036B1:
- The carbamate is prepared by reacting ethylmethylcarbamoyl chloride with a phenolic intermediate, such as 3-[1-(dimethylamino)ethyl]phenol, in an organic solvent like acetonitrile.
- The reaction is performed in the presence of a base (e.g., potassium carbonate) at 70–80 °C.
- After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is concentrated to isolate the carbamate product.
- Yields reported are approximately 66% with high purity (HPLC purity ~99%).
Reaction conditions and notes:
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile (preferred nitrile solvent) |
| Base | Potassium carbonate |
| Temperature | 70–80 °C |
| Reaction time | Until completion (monitored by HPLC) |
| Extraction solvent | Ethyl acetate |
| Yield | 66% |
| Purity | 99% by HPLC |
| Advantages | Cost-effective, uses half the amount of carbamoyl chloride, suitable for scale-up |
Detailed Reaction Scheme Summary
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of methoxyphenylacetic acid | Methyl phenoxide, glyoxylic acid, iodine, red phosphorus, acetic acid | Stirring 50–100 °C, 2–12 h | Methoxyphenylacetic acid intermediate |
| 2 | Phenolic hydroxyl functionalization | 3-[1-(dimethylamino)ethyl]phenol | Reductive amination of 3-hydroxyacetophenone | Intermediate for carbamoylation |
| 3 | Carbamoylation | Ethylmethylcarbamoyl chloride, potassium carbonate, acetonitrile | 70–80 °C, extraction with ethyl acetate | 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid |
Research Findings and Industrial Relevance
- The described carbamoylation method is advantageous due to reduced reagent usage, cost efficiency, and scalability.
- The one-step synthesis of methoxyphenylacetic acid from methyl phenoxide provides a safer and more environmentally benign alternative to cyanide or sulfur-based methods.
- The hydrolysis of methoxybenzyl cyanide in sulfuric acid offers a reliable industrial route with good yield and purity, suitable for large-scale production.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Polarity and Solubility: The methylcarbamoyl group in the target compound increases polarity compared to simpler analogs like (R)-(-)-2-methoxy-2-phenylacetic acid, which lacks hydrogen-bond donors. This enhances solubility but may reduce membrane permeability .
- Halogen vs. Carbamoyl Effects : Bromo-substituted analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit higher molecular weights and distinct electronic effects, favoring crystallographic studies over biological activity . In contrast, fluorophenyl derivatives (e.g., 2-{3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid) prioritize lipophilicity for receptor binding .
- Pharmacological Activity : Indomethacin, a structurally complex NSAID, demonstrates how additional aromatic systems (indole core) and electron-withdrawing groups (p-chlorobenzoyl) enhance anti-inflammatory potency compared to simpler phenylacetic acids .
Metabolic and Pharmacokinetic Profiles
Table 2: Metabolic Pathways and Stability
Key Observations :
- Esterase Sensitivity: The methylcarbamoyl-methoxy group in the target compound may undergo hydrolysis, similar to methoxyimino metabolites like 490-M01, which show rapid Phase I oxidation .
- Safety Profiles : Fasiglifam, a GPR40 agonist with a benzofuran-acetic acid structure, highlights the importance of substituent choice; its hepatotoxicity underscores the need for careful metabolic screening in analogs .
Key Observations :
- Factor D Inhibition : Biphenyl-acetic acid derivatives (e.g., 6QMR ligand) achieve sub-micromolar IC50 values, suggesting that the target compound’s phenylacetic acid core could be optimized for similar activity .
- Anti-inflammatory Potential: While indomethacin’s indole core is critical for COX inhibition, the target compound’s methylcarbamoyl group may offer alternative binding interactions for immunomodulatory targets .
Biological Activity
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
This compound features a methylcarbamoyl group that influences its reactivity and biological interactions. It can undergo several chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H13N1O4 |
| Molecular Weight | 223.23 g/mol |
| Functional Groups | Carboxylic acid, methylcarbamoyl, methoxy |
The biological activity of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Interaction : It has been reported to interact with cellular receptors, modulating signaling pathways that affect cellular responses.
Anti-inflammatory Activity
Research indicates that 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis.
Case Studies
-
Anti-inflammatory Effects in Animal Models :
- A study conducted on rats showed that administration of the compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs like ibuprofen.
-
Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of the compound against Staphylococcus aureus infections. Results indicated a notable decrease in bacterial load in treated subjects compared to controls.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the methylcarbamoyl group can enhance its potency and selectivity for specific targets.
Table: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against certain enzymes |
| Alteration of Methyl Group | Enhanced receptor binding affinity |
| Variations in Alkoxy Chain | Improved solubility and bioavailability |
Applications
The potential applications of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid span various fields:
- Pharmaceuticals : Development as an anti-inflammatory or antimicrobial agent.
- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.
- Research : Utilized as a tool compound in studies investigating enzyme inhibition and receptor interactions.
Q & A
Q. What are the optimal synthetic routes for 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid, and how can researchers balance yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenylacetic acid backbone. A practical approach includes:
- Step 1 : Introduction of the methoxy group at the 3-position of the phenyl ring via nucleophilic substitution or Ullmann coupling .
- Step 2 : Formation of the methylcarbamoyl moiety using methyl isocyanate or carbodiimide-mediated coupling .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Yield Optimization : Use stoichiometric control (1.2 equivalents of methyl isocyanate) and inert conditions (N₂ atmosphere) to minimize side reactions. Purity >95% can be achieved, as demonstrated for structurally analogous 3-methoxyphenylacetic acid derivatives .
Q. How can researchers ensure the purity of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid during synthesis?
- Methodological Answer :
- HPLC Analysis : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to quantify impurities. Purity thresholds >98% are achievable, as validated for similar phenylacetic acid derivatives .
- Spectroscopic Confirmation : Use -NMR to verify the integration ratio of aromatic protons (6.8–7.2 ppm) and methylcarbamoyl protons (2.8–3.1 ppm). FT-IR can confirm carbonyl stretches (1680–1720 cm) .
- Melting Point Consistency : Compare observed melting points (e.g., 71–73°C for 3-methoxyphenylacetic acid) with literature values to detect polymorphic impurities .
Advanced Research Questions
Q. What structural features of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid influence its biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- Key Functional Groups : The methylcarbamoyl group enhances lipophilicity and membrane permeability, while the methoxy substituent modulates electron density on the aromatic ring, affecting receptor binding .
- SAR Strategies :
- Analog Synthesis : Replace the methyl group in the carbamoyl moiety with ethyl or trifluoromethyl to assess steric/electronic effects.
- Biological Assays : Test analogs in receptor-binding assays (e.g., auxin-like activity via root elongation inhibition in Arabidopsis ) or enzymatic inhibition studies (e.g., cyclooxygenase for NSAID-like activity ).
- Computational Modeling : Perform docking studies with target proteins (e.g., auxin-binding protein 1) to predict binding affinities .
Q. How can researchers address stability challenges of 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 48 hours. Monitor degradation via HPLC. Acidic conditions may hydrolyze the methylcarbamoyl group, while alkaline conditions could cleave the ester linkage .
- Thermal Stability : Store samples at 4°C (short-term) and –20°C (long-term) under argon to prevent oxidation. Forced degradation at 60°C can identify thermal liability .
- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life .
Q. How should researchers resolve contradictory data in pharmacological studies, such as conflicting IC values across assays?
- Methodological Answer :
- Assay Standardization : Use a reference compound (e.g., phenylacetic acid or indole-3-acetic acid) as an internal control to normalize inter-assay variability .
- Mechanistic Profiling : Combine functional assays (e.g., cAMP modulation) with binding assays to distinguish direct target engagement from off-target effects .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, serum concentration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
